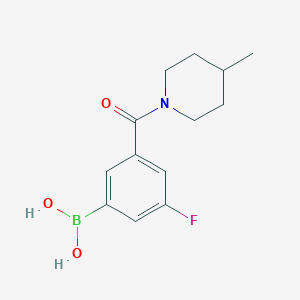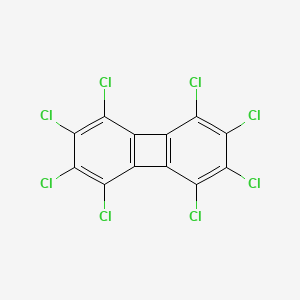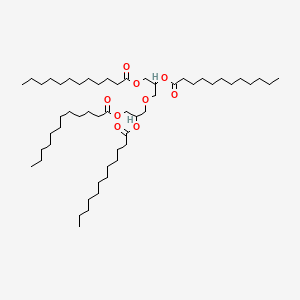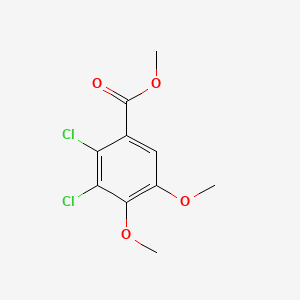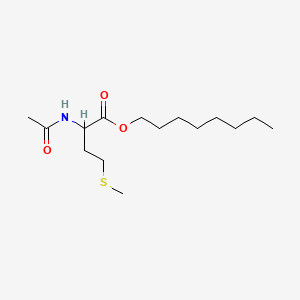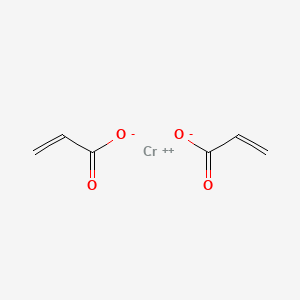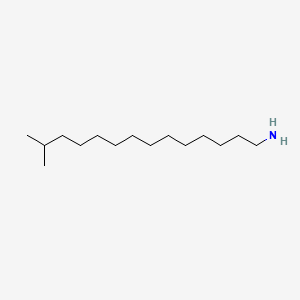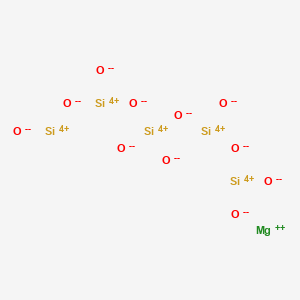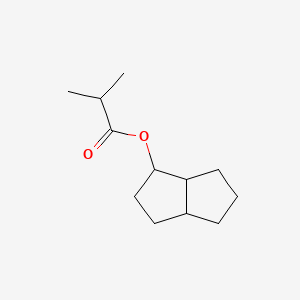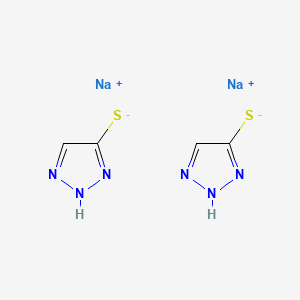
Octanal, 3,7-dimethyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanal, 3,7-dimethyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This particular compound is derived from octanal, a fatty aldehyde, and is known for its applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Octanal, 3,7-dimethyl-, oxime typically involves the reaction of octanal with hydroxylamine. The reaction is carried out in an aqueous medium and is often catalyzed by aniline or phenylenediamine derivatives . The general reaction can be represented as follows:
[ \text{Octanal} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial production methods may involve the use of more sophisticated techniques to ensure high yield and purity. These methods often include the use of protective groups to prevent side reactions and the application of advanced purification techniques .
Analyse Des Réactions Chimiques
Octanal, 3,7-dimethyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the formation of heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like transition metals . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Octanal, 3,7-dimethyl-, oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Octanal, 3,7-dimethyl-, oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime group reactivates acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
Comparaison Avec Des Composés Similaires
Octanal, 3,7-dimethyl-, oxime can be compared with other similar compounds such as:
3-Octanol, 3,7-dimethyl-: This compound is an alcohol derivative of octanal and shares similar structural features.
Octanal: The parent aldehyde from which the oxime is derived.
Other Oximes: Compounds like acetoxime and benzaldoxime, which also contain the oxime functional group but differ in their alkyl or aryl substituents.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Propriétés
Numéro CAS |
22457-26-7 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
(NE)-N-(3,7-dimethyloctylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-4-6-10(3)7-8-11-12/h8-10,12H,4-7H2,1-3H3/b11-8+ |
Clé InChI |
NFWQKRXFFKMVKP-DHZHZOJOSA-N |
SMILES isomérique |
CC(C)CCCC(C)C/C=N/O |
SMILES canonique |
CC(C)CCCC(C)CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


